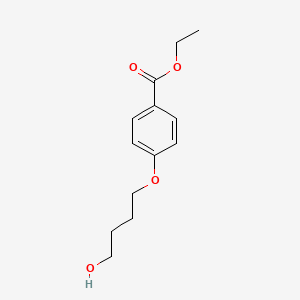
Ethyl 4-(4-hydroxybutoxy)benzoate
Vue d'ensemble
Description
Ethyl 4-(4-hydroxybutoxy)benzoate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a hydroxybutoxy substituent on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ethyl 4-(4-hydroxybutoxy)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. These methods often employ heterogeneous catalysts to facilitate the esterification process and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Ethyl 4-(4-hydroxybutoxy)benzoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of an acid or base, the ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and ethanol.
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-(4-hydroxybutoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-hydroxybutoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxybutoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function . The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which may exert its effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-hydroxybutoxy)benzoate can be compared with other similar compounds, such as ethyl 4-hydroxybenzoate (ethylparaben) and methyl 4-hydroxybenzoate (methylparaben). These compounds share a common benzoic acid core but differ in their ester substituents .
Ethyl 4-hydroxybenzoate: Similar in structure but lacks the hydroxybutoxy group, making it less versatile in certain chemical reactions.
Methyl 4-hydroxybenzoate: Has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility properties.
Propriétés
IUPAC Name |
ethyl 4-(4-hydroxybutoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-16-13(15)11-5-7-12(8-6-11)17-10-4-3-9-14/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJDUFYAXIUSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


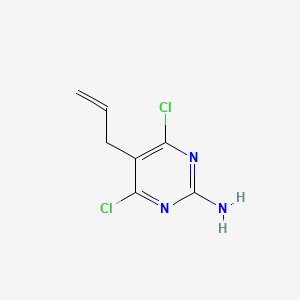
![O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene](/img/structure/B3176122.png)
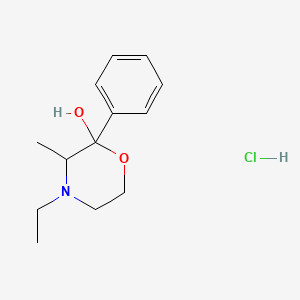

![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)
![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)
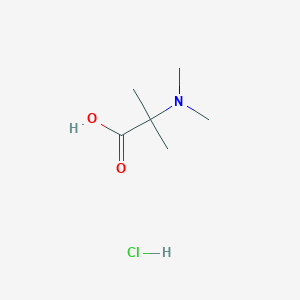
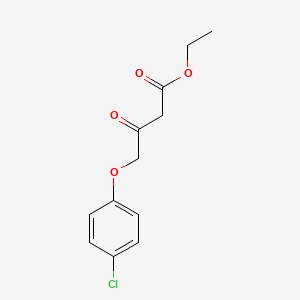
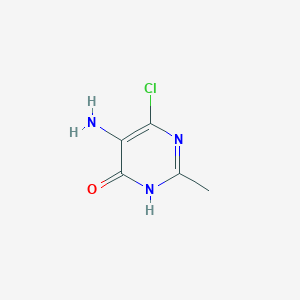

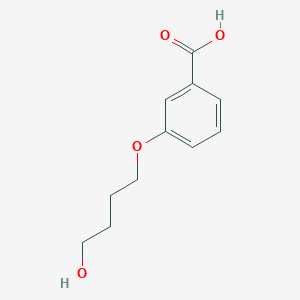
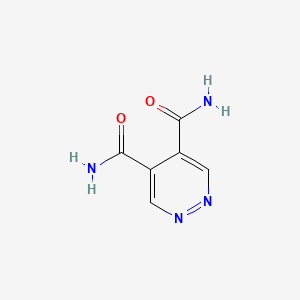
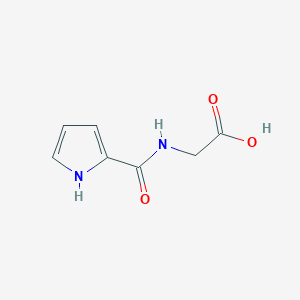
![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)
